molecular formula C15H18N2O4S B12888527 N-[(Furan-2-yl)methyl]-3-[(propane-2-sulfonyl)amino]benzamide CAS No. 90234-23-4

N-[(Furan-2-yl)methyl]-3-[(propane-2-sulfonyl)amino]benzamide

Cat. No.: B12888527
CAS No.: 90234-23-4
M. Wt: 322.4 g/mol
InChI Key: FLAWPRPNVIULSE-UHFFFAOYSA-N
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Description

N-(Furan-2-ylmethyl)-3-(1-methylethylsulfonamido)benzamide is a complex organic compound that features a furan ring, a benzamide group, and a sulfonamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Furan-2-ylmethyl)-3-(1-methylethylsulfonamido)benzamide typically involves multiple steps:

    Formation of the Furan-2-ylmethyl Intermediate: This step involves the reaction of furan with a suitable alkylating agent to introduce the furan-2-ylmethyl group.

    Sulfonamide Formation: The intermediate is then reacted with an isopropyl sulfonyl chloride in the presence of a base to form the sulfonamide linkage.

    Benzamide Formation: Finally, the sulfonamide intermediate is coupled with a benzoyl chloride derivative to form the final benzamide structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(Furan-2-ylmethyl)-3-(1-methylethylsulfonamido)benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The benzamide group can be reduced to form corresponding amines.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

N-(Furan-2-ylmethyl)-3-(1-methylethylsulfonamido)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(Furan-2-ylmethyl)-3-(1-methylethylsulfonamido)benzamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes and receptors that are involved in various biological pathways.

    Pathways Involved: The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Similar Compounds

    N-(Furan-2-ylmethyl)-3-(1-methylethylsulfonamido)benzamide: shares similarities with other sulfonamide and benzamide derivatives.

    Sulfanilamide: A simpler sulfonamide compound used as an antibiotic.

    Benzamide: A simpler benzamide compound used in various pharmaceutical applications.

Uniqueness

    Structural Complexity: The presence of both furan and benzamide groups linked by a sulfonamide makes N-(Furan-2-ylmethyl)-3-(1-methylethylsulfonamido)benzamide unique.

    Its unique structure allows for diverse applications in medicinal chemistry and materials science.

Properties

CAS No.

90234-23-4

Molecular Formula

C15H18N2O4S

Molecular Weight

322.4 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-3-(propan-2-ylsulfonylamino)benzamide

InChI

InChI=1S/C15H18N2O4S/c1-11(2)22(19,20)17-13-6-3-5-12(9-13)15(18)16-10-14-7-4-8-21-14/h3-9,11,17H,10H2,1-2H3,(H,16,18)

InChI Key

FLAWPRPNVIULSE-UHFFFAOYSA-N

Canonical SMILES

CC(C)S(=O)(=O)NC1=CC=CC(=C1)C(=O)NCC2=CC=CO2

Origin of Product

United States

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